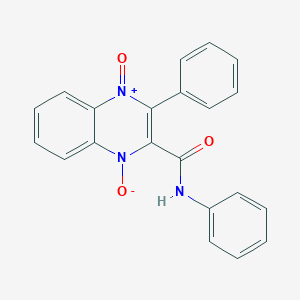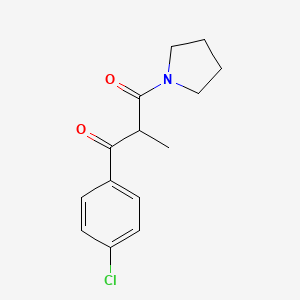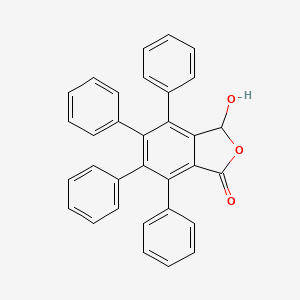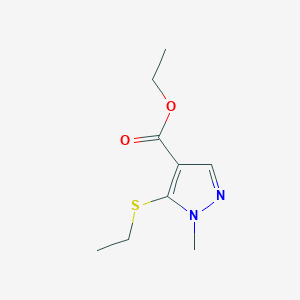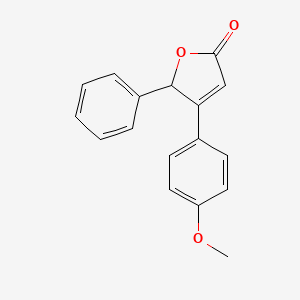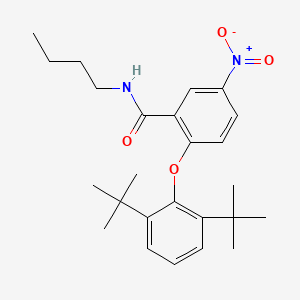
4-(2-Methylphenyl)but-3-YN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylphenyl)but-3-YN-1-OL is an organic compound that belongs to the class of alkynes and alcohols It features a phenyl group substituted with a methyl group at the second position, attached to a butynol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)but-3-YN-1-OL can be achieved through several methods. One common approach involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide . The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether. The crude product is purified by recrystallization and chromatography to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(2-Methylphenyl)but-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Methylphenyl)but-3-YN-1-one or 4-(2-Methylphenyl)but-3-YN-1-oic acid.
Reduction: Formation of 4-(2-Methylphenyl)but-3-ene-1-OL or 4-(2-Methylphenyl)butane-1-OL.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
4-(2-Methylphenyl)but-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methylphenyl)but-3-YN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug delivery applications.
相似化合物的比较
Similar Compounds
4-Phenylbut-3-YN-1-OL: Lacks the methyl group on the phenyl ring.
4-(2-Chlorophenyl)but-3-YN-1-OL: Contains a chlorine substituent instead of a methyl group.
4-(2-Methoxyphenyl)but-3-YN-1-OL: Features a methoxy group on the phenyl ring.
Uniqueness
4-(2-Methylphenyl)but-3-YN-1-OL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to similar compounds.
属性
CAS 编号 |
93679-45-9 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
4-(2-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,5,9H2,1H3 |
InChI 键 |
XNJGHWYOLLBVTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

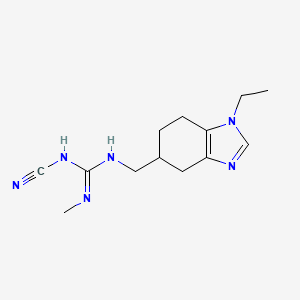
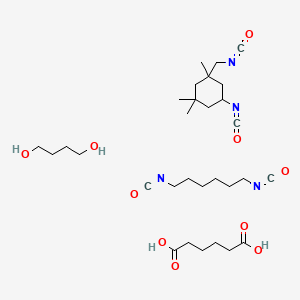

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
